D-Nmappd

Description

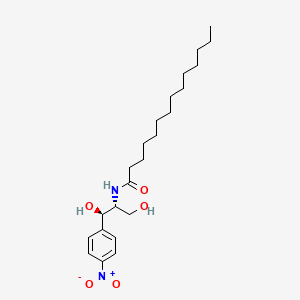

Structure

2D Structure

Properties

IUPAC Name |

N-[(1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]tetradecanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H38N2O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-22(27)24-21(18-26)23(28)19-14-16-20(17-15-19)25(29)30/h14-17,21,23,26,28H,2-13,18H2,1H3,(H,24,27)/t21-,23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUSDVLHKNBOGJY-FYYLOGMGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)NC(CO)C(C1=CC=C(C=C1)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCC(=O)N[C@H](CO)[C@@H](C1=CC=C(C=C1)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H38N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

D-Nmappd: An In-depth Technical Guide on its Mechanism of Action in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Nmappd, a potent ceramidase inhibitor, has emerged as a promising therapeutic agent in oncology. Its primary mechanism of action revolves around the targeted disruption of sphingolipid metabolism, a critical pathway in cancer cell survival and proliferation. By inhibiting ceramidase, this compound induces the intracellular accumulation of ceramide, a bioactive lipid that triggers a cascade of events culminating in apoptotic cell death. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's anticancer effects, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways.

Core Mechanism of Action: Ceramidase Inhibition and Ceramide Accumulation

This compound functions as a direct inhibitor of ceramidase, an enzyme responsible for the hydrolysis of ceramide into sphingosine and a fatty acid.[1][2][3][4] In various cancer cell types, the overexpression of ceramidase contributes to a pro-survival state by depleting the intracellular pool of pro-apoptotic ceramide. This compound competitively binds to ceramidase, blocking its catalytic activity and leading to a significant and sustained increase in intracellular ceramide levels. This accumulation is the linchpin of this compound's cytotoxic effects.

Signaling Pathways Modulated by this compound

The elevation of intracellular ceramide initiates a multi-faceted signaling cascade that converges on the induction of apoptosis. The key pathways affected are detailed below.

Intrinsic Apoptotic Pathway

Ceramide accumulation directly impacts mitochondrial integrity, a central control point of the intrinsic apoptotic pathway. This leads to the release of pro-apoptotic factors into the cytoplasm, initiating a caspase cascade that executes programmed cell death.

Caption: this compound-induced intrinsic apoptotic pathway.

Modulation of Downstream Effectors

Beyond the direct mitochondrial pathway, ceramide accumulation influences other signaling molecules that contribute to the pro-apoptotic cellular environment.

-

p38 Mitogen-Activated Protein Kinase (MAPK): In colon cancer cells, ceramide has been shown to activate the p38 MAPK pathway, which can contribute to apoptosis.

-

Nuclear Factor-kappa B (NF-κB): The role of NF-κB in ceramide-induced apoptosis is complex and appears to be cell-type dependent. In some contexts, ceramide can inhibit the pro-survival signals mediated by NF-κB.

-

NMDA Receptor Modulation: Elevated ceramide levels have been suggested to modulate the properties of N-methyl-D-aspartate (NMDA) receptors. While the precise mechanism is still under investigation, this interaction may contribute to the overall cellular stress and push cancer cells towards apoptosis.

Caption: Downstream effectors of ceramide accumulation.

Quantitative Data

The efficacy of this compound has been quantified in various cancer cell lines and in vivo models. The following tables summarize the available data.

| Cell Line | Cancer Type | IC50 Value (µM) | Reference |

| HL-60 | Promyelocytic Leukemia | 1.5 | [1] |

| MCF-7 | Breast Cancer | 14 |

| Animal Model | Cancer Type | This compound Dose | Effect | Reference |

| Mouse Xenograft | SW403 Colon Cancer | 75 mg/kg | Reduced tumor growth and hepatic metastases | |

| Mouse Xenograft | LoVo Colon Cancer | 75 mg/kg | Reduced tumor growth and hepatic metastases |

Detailed Experimental Protocols

The following protocols provide a framework for key experiments to assess the mechanism of action of this compound.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on cancer cells.

Materials:

-

Cancer cell line of interest (e.g., SW403, LoVo)

-

96-well plates

-

Complete growth medium

-

This compound stock solution (dissolved in a suitable solvent like DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete growth medium.

-

Remove the overnight medium from the cells and replace it with the this compound-containing medium. Include a vehicle control (medium with the same concentration of solvent used for this compound).

-

Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).

-

Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Remove the medium and add 100 µL of solubilization buffer to each well.

-

Incubate the plate at room temperature for at least 2 hours to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle control.

Caption: Workflow for MTT cell viability assay.

Measurement of Intracellular Ceramide Levels (HPLC-MS/MS)

This protocol outlines a method for the quantitative analysis of intracellular ceramide.

Materials:

-

Cancer cells treated with this compound or vehicle control

-

Cell scraper

-

Phosphate-buffered saline (PBS)

-

Internal standards (e.g., C17-ceramide)

-

Extraction solvent (e.g., isopropanol/water/ethyl acetate)

-

High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) system

Procedure:

-

Harvest treated and control cells by scraping and wash with ice-cold PBS.

-

Perform lipid extraction by adding the extraction solvent and internal standards to the cell pellet.

-

Vortex and centrifuge to separate the lipid-containing organic phase.

-

Dry the organic phase under a stream of nitrogen.

-

Reconstitute the lipid extract in a suitable solvent for HPLC-MS/MS analysis.

-

Inject the sample into the HPLC-MS/MS system for separation and quantification of different ceramide species.

-

Normalize ceramide levels to total protein or cell number.

Cytochrome C Release Assay (Immunofluorescence)

This protocol describes the visualization of cytochrome c release from mitochondria.

Materials:

-

Cancer cells grown on coverslips

-

This compound

-

MitoTracker Red CMXRos (for mitochondrial staining)

-

Fixation solution (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Primary antibody against Cytochrome C

-

Fluorescently labeled secondary antibody

-

DAPI (for nuclear staining)

-

Fluorescence microscope

Procedure:

-

Treat cells grown on coverslips with this compound or vehicle for the desired time.

-

In the last 30 minutes of treatment, add MitoTracker Red CMXRos to the medium to stain mitochondria.

-

Wash cells with PBS and fix with 4% paraformaldehyde.

-

Permeabilize the cells with permeabilization buffer.

-

Block non-specific antibody binding with blocking buffer.

-

Incubate with the primary antibody against Cytochrome C.

-

Wash and incubate with the fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips and visualize using a fluorescence microscope. A diffuse cytoplasmic staining of Cytochrome C in this compound-treated cells, as opposed to the punctate mitochondrial staining in control cells, indicates its release.

Caspase-3 Activity Assay

This protocol measures the activity of caspase-3, a key executioner caspase in apoptosis.

Materials:

-

Cancer cells treated with this compound or vehicle control

-

Cell lysis buffer

-

Caspase-3 substrate (e.g., Ac-DEVD-pNA or a fluorogenic substrate)

-

Assay buffer

-

Microplate reader (spectrophotometer or fluorometer)

Procedure:

-

Lyse the treated and control cells and collect the protein lysate.

-

Determine the protein concentration of each lysate.

-

In a 96-well plate, add an equal amount of protein from each lysate to the assay buffer.

-

Add the caspase-3 substrate to each well.

-

Incubate at 37°C for 1-2 hours.

-

Measure the absorbance (for pNA substrate) or fluorescence at the appropriate wavelength.

-

Calculate the fold-change in caspase-3 activity in this compound-treated cells compared to the control.

Conclusion

This compound represents a targeted therapeutic strategy that exploits the dependence of cancer cells on altered sphingolipid metabolism. Its ability to inhibit ceramidase and induce ceramide-mediated apoptosis provides a strong rationale for its further development as an anticancer agent. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals seeking to understand and investigate the mechanism of action of this compound in cancer cells. Further research is warranted to explore its efficacy in a broader range of cancer types, to elucidate the full spectrum of its downstream signaling effects, and to optimize its therapeutic application in preclinical and clinical settings.

References

An In-Depth Technical Guide to the Signaling Pathway of D-Nmappd

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-erythro-N-myristoyl-2-amino-1-(4'-nitrophenyl)-1,3-propanediol (D-Nmappd), also known as (1R,2R)-B13, is a potent and specific inhibitor of acid ceramidase, a key enzyme in sphingolipid metabolism. By blocking the degradation of ceramide, this compound elevates intracellular levels of this bioactive lipid, triggering a cascade of signaling events that culminate in profound cellular responses, including apoptosis and modulation of neuronal signaling. This technical guide provides a comprehensive overview of the signaling pathway of this compound, detailing its mechanism of action, downstream effector pathways, and its dual role in cancer therapy and neuroscience. This document includes quantitative data, detailed experimental protocols, and visual diagrams of the signaling pathways to facilitate further research and drug development efforts.

Core Mechanism of Action: Inhibition of Acid Ceramidase

This compound's primary molecular target is acid ceramidase (ASAH1), a lysosomal enzyme responsible for the hydrolysis of ceramide into sphingosine and a free fatty acid. This compound acts as a competitive inhibitor of this enzyme, leading to the accumulation of ceramide within the cell[1][2][3].

Quantitative Inhibition Data

The inhibitory potency of this compound against acid ceramidase has been quantified, with a reported IC50 value of approximately 10 μM [2][4]. The cytotoxic and anti-proliferative effects of this compound have also been characterized in various cell lines, with IC50 values summarized in the table below.

| Cell Line | Effect | IC50 Value | Reference |

| HaCaT Keratinocytes | Anti-proliferative | ~7 μM | |

| HL-60 | Cytotoxicity | 1.5 μM | |

| MCF7 | Anti-proliferative | 14 μM |

Downstream Signaling Pathways

The accumulation of intracellular ceramide, induced by this compound, initiates two primary signaling cascades: a pro-apoptotic pathway and a neuromodulatory pathway.

Ceramide-Mediated Apoptosis

Elevated ceramide levels are a potent trigger for the intrinsic pathway of apoptosis. This signaling cascade is initiated at the mitochondria and proceeds through the following key steps:

-

Mitochondrial Outer Membrane Permeabilization (MOMP): Ceramide is known to form channels in the mitochondrial outer membrane, leading to its permeabilization.

-

Cytochrome c Release: The permeabilization of the mitochondrial membrane results in the release of cytochrome c from the intermembrane space into the cytosol.

-

Apoptosome Formation and Caspase Activation: In the cytosol, cytochrome c binds to Apoptotic protease activating factor-1 (Apaf-1) and pro-caspase-9 to form the apoptosome. This complex activates caspase-9, which in turn activates downstream effector caspases, such as caspase-3, leading to the execution of apoptosis.

-

JNK/SAPK Pathway Activation: Ceramide accumulation has also been shown to activate the c-Jun N-terminal kinase (JNK)/stress-activated protein kinase (SAPK) signaling cascade, which contributes to the apoptotic response.

Modulation of NMDA Receptor Signaling

This compound has been shown to regulate the properties of the N-methyl-D-aspartate (NMDA) receptor, a critical component of excitatory synaptic transmission in the central nervous system. The accumulation of ceramide is believed to be the underlying mechanism for this neuromodulatory effect. While the precise molecular details are still under investigation, the proposed mechanism involves:

-

Alteration of Membrane Microdomains: Ceramide is a key component of lipid rafts, specialized microdomains in the plasma membrane that are enriched in cholesterol and sphingolipids. The NMDA receptor is known to be localized within these rafts.

-

Modulation of Receptor Conformation and Function: By altering the lipid composition and fluidity of these microdomains, ceramide may allosterically modulate the conformation of the NMDA receptor, thereby enhancing its activity. This leads to an increase in NMDA receptor-mediated field excitatory postsynaptic potentials (fEPSPs).

Experimental Protocols

Acid Ceramidase Activity Assay (Fluorogenic Method)

This protocol is adapted from a method utilizing a fluorogenic substrate for high-throughput screening.

Materials:

-

Cell lysate

-

25 mM Sodium acetate buffer, pH 4.5

-

Fluorogenic substrate (e.g., Rbm14-12) solution (4 mM in ethanol)

-

96-well black microplate

-

Fluorometric microplate reader

Procedure:

-

Prepare cell homogenates and determine protein concentration.

-

In each well of a 96-well plate, add 74.5 µL of 25 mM sodium acetate buffer (pH 4.5).

-

Add 25 µL of cell lysate (containing 10-25 µg of protein) to each well.

-

Initiate the reaction by adding 0.5 µL of the 4 mM fluorogenic substrate solution (final concentration 20 µM).

-

Incubate the plate at 37°C for 1-3 hours.

-

Measure the fluorescence of the released product (e.g., umbelliferone) using a microplate reader (Excitation/Emission wavelengths will depend on the substrate used).

-

Calculate acid ceramidase activity relative to protein concentration.

References

- 1. Ceramide and neurodegeneration: Susceptibility of neurons and oligodendrocytes to cell damage and death - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ceramide function in the brain: when a slight tilt is enough - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Advances in determining signaling mechanisms of ceramide and role in disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. JCI - Ceramides as modulators of cellular and whole-body metabolism [jci.org]

D-NMAPPD and Ceramide-Mediated Apoptosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the acid ceramidase inhibitor, D-NMAPPD, and its role in inducing ceramide-mediated apoptosis. This document details the mechanism of action, quantitative effects on cancer cell lines, and comprehensive experimental protocols for studying this pathway.

Introduction: The Role of Ceramide in Apoptosis

Ceramide, a central molecule in sphingolipid metabolism, has emerged as a critical second messenger in cellular signaling, particularly in the induction of apoptosis, or programmed cell death.[1][2][3][4] Various cellular stresses, including chemotherapy, radiation, and inflammatory cytokines, can trigger an increase in intracellular ceramide levels, leading to a cascade of events culminating in cell death.[5] The balance between pro-apoptotic ceramide and pro-survival sphingosine-1-phosphate (S1P) is a key determinant of cell fate.

Acid ceramidase (AC) is a lysosomal enzyme that catalyzes the hydrolysis of ceramide into sphingosine and a free fatty acid. By degrading ceramide, AC reduces the cellular pool of this pro-apoptotic lipid. In many cancer cells, AC is overexpressed, contributing to therapeutic resistance by suppressing ceramide-induced cell death.

This compound: An Acid Ceramidase Inhibitor

This compound, also known as (1R,2R)-N-(4-methyl-4-nitrophenyl)-2-(dodecanoylamino)-1,3-propanediol, is a potent and specific inhibitor of acid ceramidase. By blocking the activity of this enzyme, this compound leads to the accumulation of endogenous ceramide within the cell. This increase in intracellular ceramide concentration is the primary mechanism by which this compound exerts its pro-apoptotic and anti-cancer effects.

Quantitative Data on the Effects of this compound and Related Compounds

The following tables summarize the available quantitative data on the efficacy of this compound and the closely related ceramidase inhibitor, d-erythro-MAPP, in various cancer cell lines.

Table 1: IC50 Values of Ceramidase Inhibitors

| Compound | Cell Line | IC50 Value (µM) | Assay Type |

| This compound ((1R,2R)-B13) | HL-60 (Human promyelocytic leukemia) | 1.5 | Trypan Blue Exclusion |

| This compound ((1R,2R)-B13) | MCF-7 (Human breast adenocarcinoma) | 14 | Not Specified |

| d-erythro-MAPP | MCF-7 (Human breast adenocarcinoma) | 4.4 | Not Specified |

| d-erythro-MAPP SLN | MCF-7 (Human breast adenocarcinoma) | 15.6 | Not specified |

SLN: Solid Lipid Nanoparticle formulation

Table 2: Apoptosis Induction by d-erythro-MAPP in MCF-7 Cells

| Treatment | % Early Apoptotic Cells | % Late Apoptotic Cells | Total % Apoptotic Cells |

| Control | 4.72 | 1.73 | 6.45 |

| d-erythro-MAPP (IC50 concentration) | 25.80 | 11.05 | 36.85 |

| d-erythro-MAPP SLN (IC50 concentration) | 10.52 | 12.23 | 22.75 |

Data from a study on a closely related ceramidase inhibitor, d-erythro-MAPP, is presented here to illustrate the potential apoptotic effects.

Signaling Pathways and Experimental Workflows

Ceramide-Mediated Apoptosis Signaling Pathway

Inhibition of acid ceramidase by this compound leads to the accumulation of ceramide, which then triggers a downstream signaling cascade. This pathway often involves the mitochondria, leading to the release of pro-apoptotic factors and the activation of caspases.

Experimental Workflow for Assessing this compound Efficacy

A typical workflow to evaluate the pro-apoptotic effects of this compound involves a series of in vitro assays.

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol determines the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

-

Cancer cell line of interest

-

This compound

-

Complete cell culture medium

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound and a vehicle control. Incubate for the desired time period (e.g., 24, 48, 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well.

-

Incubate the plate at room temperature for 15-30 minutes to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Intracellular Ceramide Quantification

This protocol measures the levels of intracellular ceramide following this compound treatment.

Materials:

-

Cancer cell line of interest

-

This compound

-

Lipid extraction solvents (e.g., chloroform, methanol)

-

Internal standard (e.g., C17-ceramide)

-

Diacylglycerol (DAG) kinase

-

[γ-³²P]ATP

-

Thin-layer chromatography (TLC) system

-

Phosphorimager

Procedure:

-

Culture cells and treat with this compound or vehicle control for the desired time.

-

Harvest cells and perform lipid extraction using a method such as the Bligh-Dyer technique.

-

Dry the lipid extracts and resuspend in a suitable solvent.

-

Perform the DAG kinase assay by incubating the lipid extracts with DAG kinase and [γ-³²P]ATP. This reaction converts ceramide to radiolabeled ceramide-1-phosphate.

-

Separate the radiolabeled lipids by TLC.

-

Visualize and quantify the ceramide-1-phosphate spot using a phosphorimager.

-

Normalize the results to the internal standard and total protein or cell number.

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cancer cell line of interest

-

This compound

-

Annexin V-FITC (or another fluorochrome)

-

Propidium Iodide (PI)

-

Annexin V Binding Buffer

-

Flow cytometer

Procedure:

-

Seed cells and treat with this compound or vehicle control.

-

Harvest both adherent and floating cells and wash with cold PBS.

-

Resuspend the cells in Annexin V Binding Buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry.

-

Viable cells: Annexin V-negative, PI-negative

-

Early apoptotic cells: Annexin V-positive, PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

-

Necrotic cells: Annexin V-negative, PI-positive

-

Cytochrome c Release Assay

This Western blot-based assay detects the translocation of cytochrome c from the mitochondria to the cytosol, a key event in the intrinsic apoptotic pathway.

Materials:

-

Cancer cell line of interest

-

This compound

-

Cell fractionation kit or buffers for mitochondrial and cytosolic separation

-

Protein quantification assay (e.g., BCA)

-

SDS-PAGE gels and Western blotting apparatus

-

Primary antibody against cytochrome c

-

Primary antibody against a mitochondrial marker (e.g., COX IV) and a cytosolic marker (e.g., GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Treat cells with this compound or vehicle control.

-

Harvest the cells and perform subcellular fractionation to separate the mitochondrial and cytosolic fractions.

-

Determine the protein concentration of each fraction.

-

Separate equal amounts of protein from each fraction by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with antibodies against cytochrome c, a mitochondrial marker, and a cytosolic marker.

-

Visualize the protein bands using a chemiluminescent detection system. An increase in cytochrome c in the cytosolic fraction and a decrease in the mitochondrial fraction indicates release.

Caspase Activity Assay

This assay measures the activity of executioner caspases, such as caspase-3, which are activated during apoptosis.

Materials:

-

Cancer cell line of interest

-

This compound

-

Cell lysis buffer

-

Fluorogenic or colorimetric caspase substrate (e.g., Ac-DEVD-pNA for caspase-3)

-

Microplate reader (fluorometer or spectrophotometer)

Procedure:

-

Treat cells with this compound or vehicle control.

-

Lyse the cells to release intracellular contents.

-

Incubate the cell lysate with the caspase substrate.

-

Measure the fluorescence or absorbance of the cleaved substrate over time using a microplate reader.

-

Calculate the caspase activity based on the rate of substrate cleavage and normalize to the total protein concentration of the lysate.

Conclusion

This compound represents a promising therapeutic strategy for cancers that have become resistant to conventional therapies due to the overexpression of acid ceramidase. By inhibiting this enzyme, this compound effectively elevates intracellular ceramide levels, thereby reactivating the intrinsic apoptotic pathway. The experimental protocols and data presented in this guide provide a comprehensive framework for researchers and drug development professionals to investigate the mechanism and efficacy of this compound and other modulators of the ceramide signaling pathway. Further research into the specific downstream targets of ceramide and the interplay with other signaling pathways will be crucial for the clinical translation of this approach.

References

- 1. Ceramide in apoptosis signaling: relationship with oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Ceramide signaling in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ceramide and apoptosis: exploring the enigmatic connections between sphingolipid metabolism and programmed cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Diversity and complexity of ceramide signalling in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of D-Nmappd in NMDA Receptor Modulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Nmappd ((1R,2R)-N-(tetradecanoyl)-2-hydroxy-1-(4-nitrophenyl)-2-aminoethane-1-ol), a potent inhibitor of acid ceramidase, has emerged as a significant modulator of N-methyl-D-aspartate (NMDA) receptor function. This technical guide provides an in-depth analysis of the mechanism by which this compound influences NMDA receptor activity, focusing on its indirect action through the elevation of endogenous ceramides. We will detail the downstream signaling cascade, including the phosphorylation of the GluN2B subunit and the involvement of Calcium/calmodulin-dependent protein kinase II (CaMKII), and present key quantitative data from relevant studies. Furthermore, this guide provides detailed experimental protocols for the key assays cited, intended to be a valuable resource for researchers investigating the therapeutic potential of targeting ceramide metabolism to modulate synaptic plasticity and neuronal function.

Introduction: The NMDA Receptor and Its Modulation

The N-methyl-D-aspartate (NMDA) receptor is a crucial ionotropic glutamate receptor that plays a pivotal role in synaptic plasticity, learning, and memory.[1] Its function is tightly regulated by a variety of endogenous and exogenous molecules.[2] Dysregulation of NMDA receptor activity is implicated in numerous neurological and psychiatric disorders, making it a key target for therapeutic intervention.[2]

This compound: An Indirect Modulator of NMDA Receptor Function

This compound is primarily characterized as an inhibitor of acid ceramidase, an enzyme responsible for the breakdown of ceramide into sphingosine and a fatty acid.[3] Its influence on NMDA receptors is not through direct binding but rather through the downstream consequences of acid ceramidase inhibition. By blocking this enzyme, this compound leads to an accumulation of endogenous ceramides within the cell.[3]

Mechanism of Action: Ceramide-Mediated NMDA Receptor Potentiation

Elevated ceramide levels, induced by this compound, have been shown to enhance NMDA receptor-mediated synaptic transmission. The key mechanism involves the modulation of the NMDA receptor complex, specifically through the phosphorylation of the GluN2B subunit.

Signaling Pathway

The proposed signaling pathway initiated by this compound is as follows:

-

This compound inhibits acid ceramidase.

-

Inhibition of acid ceramidase leads to an increase in intracellular ceramide levels.

-

Elevated ceramides promote the phosphorylation of the GluN2B subunit of the NMDA receptor at the Tyr1472 residue.

-

Phosphorylation of GluN2B at Tyr1472 enhances NMDA receptor function, leading to increased calcium influx upon glutamate and glycine binding.

-

The increased calcium influx activates Calcium/calmodulin-dependent protein kinase II (CaMKII).

-

Activated CaMKII can then phosphorylate downstream targets, such as Tau protein at the Ser262 epitope, influencing neuronal function and plasticity.

Quantitative Data

The following tables summarize the key quantitative findings from the study by Laurier-Laurin et al. (2014), which investigated the effects of this compound on NMDA receptor function in rat hippocampal slices.

Table 1: Effect of this compound on NMDA Receptor-Mediated Field Excitatory Postsynaptic Potentials (fEPSPs)

| Treatment Condition | Concentration | Duration | Effect on NMDA fEPSP Slope | Statistical Significance |

| This compound | 25 µM | 3 hours | Increased | p < 0.05 |

| Control (Vehicle) | - | 3 hours | No significant change | - |

Table 2: Effect of this compound on NMDA Receptor Subunit Phosphorylation

| Protein Target | Treatment Condition | Concentration | Duration | Change in Phosphorylation Level | Statistical Significance |

| p-GluN2B (Tyr1472) | This compound | 25 µM | 3 hours | Significantly Increased | p < 0.001 |

| Total GluN2B | This compound | 25 µM | 3 hours | No significant change | - |

| p-GluN1 (Ser896/897) | This compound | 25 µM | 3 hours | No significant change | - |

| Total GluN1 | This compound | 25 µM | 3 hours | No significant change | - |

Experimental Protocols

Hippocampal Slice Electrophysiology

This protocol outlines the methodology for recording field excitatory postsynaptic potentials (fEPSPs) from the CA1 region of rat hippocampal slices to assess the effect of this compound on NMDA receptor-mediated synaptic transmission.

Materials:

-

Adult male Sprague-Dawley rats (250-300 g)

-

Artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 5 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 dextrose, bubbled with 95% O2/5% CO2.

-

This compound (25 µM stock solution in DMSO)

-

Vibrating microtome

-

Recording chamber with perfusion system

-

Glass microelectrodes

-

Amplifier and data acquisition system

Procedure:

-

Slice Preparation:

-

Anesthetize the rat with isoflurane and decapitate.

-

Rapidly remove the brain and place it in ice-cold, oxygenated aCSF.

-

Cut 400 µm thick coronal slices containing the hippocampus using a vibrating microtome.

-

Transfer the slices to a holding chamber with oxygenated aCSF and allow them to recover for at least 1 hour at room temperature.

-

-

fEPSP Recording:

-

Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at 30-32°C.

-

Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region.

-

To isolate NMDA receptor-mediated currents, perform recordings in the presence of an AMPA receptor antagonist (e.g., CNQX) and in low magnesium aCSF.

-

Deliver single electrical pulses (0.1 ms duration) every 20 seconds (0.05 Hz) to evoke fEPSPs.

-

Record a stable baseline for at least 20 minutes.

-

Bath apply this compound (25 µM) or vehicle (DMSO) for 3 hours.

-

Continue recording fEPSPs throughout the drug application period.

-

-

Data Analysis:

-

Measure the initial slope of the fEPSP.

-

Normalize the fEPSP slope to the average baseline value.

-

Compare the normalized fEPSP slopes between the this compound and vehicle-treated groups using appropriate statistical tests (e.g., Student's t-test).

-

Western Blotting for Phosphorylated GluN2B

This protocol describes the detection and quantification of phosphorylated GluN2B at Tyr1472 in hippocampal slices treated with this compound.

Materials:

-

Hippocampal slices treated as described in the electrophysiology section.

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails.

-

BCA protein assay kit.

-

SDS-PAGE gels and running buffer.

-

PVDF membrane.

-

Transfer buffer.

-

Blocking buffer: 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).

-

Primary antibodies: Rabbit anti-phospho-GluN2B (Tyr1472) and mouse anti-total GluN2B.

-

Secondary antibodies: HRP-conjugated anti-rabbit IgG and anti-mouse IgG.

-

Chemiluminescent substrate.

-

Imaging system.

Procedure:

-

Sample Preparation:

-

Following treatment with this compound or vehicle, immediately homogenize the hippocampal slices in ice-cold lysis buffer.

-

Centrifuge the homogenates at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant and determine the protein concentration using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins on a 7.5% SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane in 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-GluN2B (Tyr1472) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

-

Stripping and Reprobing:

-

To determine total GluN2B levels, strip the membrane using a mild stripping buffer.

-

Block the membrane again and probe with the primary antibody against total GluN2B, followed by the appropriate secondary antibody and detection.

-

-

Data Analysis:

-

Quantify the band intensities for both phosphorylated and total GluN2B using densitometry software.

-

Normalize the phosphorylated GluN2B signal to the total GluN2B signal for each sample.

-

Compare the normalized values between the this compound and vehicle-treated groups.

-

Therapeutic Potential and Future Directions

The modulation of NMDA receptor function through the inhibition of acid ceramidase presents a novel therapeutic avenue for neurological disorders characterized by synaptic dysfunction. By enhancing NMDA receptor activity, this compound and similar compounds could potentially be beneficial in conditions associated with hypoglutamatergic states. However, it is crucial to consider the potential for excitotoxicity with prolonged or excessive NMDA receptor potentiation.

Future research should focus on:

-

Elucidating the precise molecular interactions between ceramides and the NMDA receptor complex.

-

Investigating the long-term effects of this compound on synaptic plasticity and cognitive function in vivo.

-

Exploring the therapeutic window and potential side effects of acid ceramidase inhibitors in various disease models.

-

Identifying the specific ceramide species responsible for NMDA receptor modulation.

Conclusion

This compound acts as an indirect positive modulator of NMDA receptor function by inhibiting acid ceramidase and thereby increasing intracellular ceramide levels. This leads to an enhancement of NMDA receptor-mediated synaptic transmission, a process that involves the phosphorylation of the GluN2B subunit at Tyr1472 and the subsequent activation of CaMKII. The detailed mechanisms and protocols presented in this guide provide a foundation for further investigation into the therapeutic potential of targeting ceramide metabolism for the treatment of neurological and psychiatric disorders.

References

D-Nmappd as an Acid Ceramidase Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of D-Nmappd ((1R,2R)-N-myristoylamino-4'-nitro-phenylpropandiol-1,3), a potent inhibitor of acid ceramidase (AC). Acid ceramidase is a lysosomal enzyme that plays a critical role in sphingolipid metabolism by catalyzing the hydrolysis of ceramide into sphingosine and a free fatty acid. Dysregulation of AC activity is implicated in various pathologies, including cancer, making it a compelling target for therapeutic intervention. This compound has emerged as a valuable research tool and a potential therapeutic agent due to its ability to increase intracellular ceramide levels, a pro-apoptotic lipid, thereby inducing cell death in cancer cells. This document details the mechanism of action of this compound, provides a compilation of its inhibitory activity, outlines detailed experimental protocols for its study, and illustrates the key signaling pathways involved.

Introduction to Acid Ceramidase and Sphingolipid Metabolism

Sphingolipids are a class of bioactive lipids that are integral components of cellular membranes and serve as signaling molecules in a myriad of cellular processes, including proliferation, differentiation, and apoptosis. The balance between pro-apoptotic ceramide and pro-survival sphingosine-1-phosphate (S1P) is often referred to as the "sphingolipid rheostat," and its dysregulation is a hallmark of many diseases, including cancer.

Acid ceramidase (AC), encoded by the ASAH1 gene, is a key enzyme in this pathway, responsible for the degradation of ceramide. By hydrolyzing ceramide, AC reduces the cellular levels of this tumor-suppressive lipid. Elevated AC activity has been observed in numerous cancers, contributing to therapy resistance and poor prognosis. Therefore, inhibition of AC presents a promising strategy to shift the sphingolipid balance towards apoptosis and enhance the efficacy of cancer therapies.

This compound: An Inhibitor of Acid Ceramidase

This compound, also known as (1R,2R)-B13, is a synthetic ceramide analogue that acts as a potent inhibitor of acid ceramidase. Its chemical structure allows it to interact with the active site of the enzyme, preventing the breakdown of endogenous ceramide. This leads to the accumulation of ceramide within the lysosomes and subsequently in other cellular compartments, triggering apoptotic signaling cascades.

Chemical Properties of this compound:

| Property | Value |

| IUPAC Name | N-[(1R,2R)-2-hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl]tetradecanamide |

| Synonyms | (1R,2R)-B13 |

| CAS Number | 35922-06-6[1] |

| Molecular Formula | C23H38N2O5[1] |

| Molecular Weight | 422.56 g/mol [1] |

| Appearance | White to beige powder |

| Solubility | DMSO, Ethanol |

Mechanism of Action and Signaling Pathways

The primary mechanism of action of this compound is the competitive inhibition of acid ceramidase. This inhibition leads to a significant increase in intracellular ceramide levels. Ceramide then acts as a second messenger to initiate a cascade of events culminating in apoptosis.

Sphingolipid Metabolic Pathway and this compound's Site of Action

The following diagram illustrates the central role of acid ceramidase in sphingolipid metabolism and the point of intervention for this compound.

Ceramide-Induced Apoptosis Signaling Pathway

The accumulation of ceramide triggers both intrinsic and extrinsic apoptotic pathways. A key event is the permeabilization of the mitochondrial outer membrane, leading to the release of pro-apoptotic factors.

Interaction with NMDA Receptor Signaling

Interestingly, this compound has also been shown to regulate the properties of N-methyl-D-aspartate (NMDA) receptors by enhancing the endogenous production of ceramides.[2] In rat hippocampal slices, this compound treatment led to increased NMDA receptor-mediated field excitatory postsynaptic potentials (fEPSPs).[2] The exact molecular mechanism of how ceramide modulates NMDA receptor function is an active area of research, but it is suggested that ceramide may alter the lipid raft environment of the receptor, thereby influencing its activity.

Quantitative Data on this compound Activity

The inhibitory potency of this compound has been evaluated in various cell lines. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify its effectiveness.

| Cell Line | Cancer Type | IC50 (µM) | Assay Type | Reference |

| in vitro enzyme assay | - | ~10 | - | |

| HaCaT | Keratinocytes | ~7 | Cell Proliferation | |

| HL-60 | Promyelocytic Leukemia | 1.5 | Trypan Blue Exclusion | |

| MCF7 | Breast Cancer | 14 | MTT Assay | |

| SW403 | Colon Adenocarcinoma | Induces cell death in a concentration-dependent manner | - | |

| LoVo | Colon Cancer | Reduces tumor growth and metastases in vivo | - |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to characterize this compound as an acid ceramidase inhibitor.

Fluorogenic Acid Ceramidase Activity Assay

This assay measures the enzymatic activity of acid ceramidase in cell lysates using a fluorogenic substrate.

Materials:

-

Cell lysates

-

This compound

-

Fluorogenic substrate (e.g., RBM14-C12)

-

Assay buffer (e.g., 25 mM Sodium Acetate, pH 4.5)

-

Methanol

-

Sodium periodate (NaIO4) solution

-

Glycine-NaOH buffer (pH 10.6)

-

96-well black microplates

-

Fluorescence plate reader

Procedure:

-

Prepare cell lysates from control and treated cells.

-

In a 96-well black microplate, add the cell lysate to the assay buffer.

-

Add this compound at various concentrations to the respective wells. Include a vehicle control.

-

Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes).

-

Initiate the reaction by adding the fluorogenic substrate to each well.

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Stop the reaction by adding methanol.

-

Add NaIO4 solution and incubate in the dark to oxidize the product.

-

Add glycine-NaOH buffer to enhance the fluorescence.

-

Read the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 355/460 nm).

-

Calculate the percentage of inhibition at each this compound concentration to determine the IC50 value.

Sphingolipid Extraction and Analysis by Mass Spectrometry

This protocol allows for the quantification of intracellular ceramide levels following treatment with this compound.

Materials:

-

Cell pellets

-

Internal standards (e.g., C17-ceramide)

-

Extraction solvent (e.g., isopropanol/water/ethyl acetate, 30:10:60, v/v/v)

-

LC-MS/MS system

Procedure:

-

Harvest and wash cells, then store cell pellets at -80°C.

-

Resuspend cell pellets in a suitable buffer and add internal standards.

-

Add the extraction solvent and vortex thoroughly.

-

Centrifuge to separate the organic and aqueous phases.

-

Collect the organic (lower) phase containing the lipids.

-

Dry the lipid extract under a stream of nitrogen.

-

Reconstitute the dried lipids in an appropriate solvent for LC-MS/MS analysis.

-

Perform LC-MS/MS analysis to separate and quantify different ceramide species based on their mass-to-charge ratio.

-

Normalize the ceramide levels to the internal standard and total protein or cell number.

Cytochrome c Release Assay (Western Blot)

This assay detects the translocation of cytochrome c from the mitochondria to the cytosol, a hallmark of apoptosis.

Materials:

-

Control and this compound-treated cells

-

Cytosolic and mitochondrial fractionation kit

-

Protein assay reagent (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer apparatus and PVDF membrane

-

Primary antibodies (anti-cytochrome c, anti-COX IV for mitochondrial fraction control, anti-GAPDH for cytosolic fraction control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Treat cells with this compound for the desired time.

-

Harvest cells and perform subcellular fractionation to separate cytosolic and mitochondrial fractions.

-

Determine the protein concentration of each fraction.

-

Perform SDS-PAGE to separate proteins by size.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody against cytochrome c. Also, probe for loading controls (COX IV for mitochondria and GAPDH for cytosol).

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

An increase in cytochrome c in the cytosolic fraction of this compound-treated cells indicates apoptosis.

Caspase-3 Activity Assay

This colorimetric or fluorometric assay measures the activity of caspase-3, an executioner caspase in the apoptotic pathway.

Materials:

-

Control and this compound-treated cells

-

Cell lysis buffer

-

Caspase-3 substrate (e.g., DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric)

-

Assay buffer

-

96-well microplate

-

Plate reader (spectrophotometer or fluorometer)

Procedure:

-

Treat cells with this compound for the desired time.

-

Lyse the cells to release intracellular contents.

-

In a 96-well plate, add the cell lysate to the assay buffer.

-

Add the caspase-3 substrate to each well.

-

Incubate the plate at 37°C for 1-2 hours.

-

Measure the absorbance or fluorescence at the appropriate wavelength.

-

An increase in signal in the this compound-treated samples compared to the control indicates an increase in caspase-3 activity.

In Vivo Studies

In vivo studies in mouse xenograft models have demonstrated the anti-tumor efficacy of this compound. In SW403 and LoVo colon cancer mouse models, administration of this compound at 75 mg/kg reduced tumor growth and the number of hepatic metastases. Importantly, at a concentration of 100 µM, this compound showed no effect on the viability of normal rat hepatocytes, Kupffer cells, or sinusoidal endothelial cells, suggesting a degree of tumor selectivity.

Comprehensive pharmacokinetic (ADME: Absorption, Distribution, Metabolism, and Excretion) and detailed toxicology data for this compound are not extensively available in the public domain and represent an area for future investigation.

Conclusion

This compound is a valuable tool for studying the role of acid ceramidase and the broader sphingolipid pathway in health and disease. Its ability to potently inhibit AC and induce ceramide-mediated apoptosis in cancer cells underscores its potential as a therapeutic agent. This technical guide provides a foundational understanding of this compound's mechanism of action, its quantitative effects, and the experimental protocols necessary for its investigation. Further research into its pharmacokinetic and toxicological profile will be crucial for its translation into clinical applications.

Experimental Workflow Visualization

The following diagram outlines a typical experimental workflow for evaluating this compound as an acid ceramidase inhibitor.

References

In-Depth Technical Guide: The Biological Function of (1R,2R)-B13, a Novel Smoothened Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Compound (1R,2R)-B13 has been identified as a potent and well-tolerated inhibitor of the Hedgehog (Hh) signaling pathway, demonstrating significant anti-tumor activity in preclinical models of colorectal carcinoma. This technical guide provides a comprehensive overview of the biological function of (1R,2R)-B13, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols, and visualizing the relevant signaling pathways. The information presented herein is intended to support further research and development of this promising therapeutic candidate.

Introduction

The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and tissue homeostasis. Its aberrant activation has been implicated in the pathogenesis of various malignancies, including colorectal cancer. A key component of this pathway is the transmembrane protein Smoothened (Smo), which has emerged as a prime therapeutic target. Compound (1R,2R)-B13, a novel small molecule inhibitor, directly targets Smo, effectively suppressing downstream signaling and exhibiting potent anti-proliferative and pro-apoptotic effects in cancer cells. Notably, (1R,2R)-B13 has also demonstrated efficacy against Smo mutants that confer resistance to existing therapies, highlighting its potential to address a significant clinical challenge.

Chemical Identity

The compound referred to as B13 in the pivotal study is chemically identified as (1R,2R)-N-(4-chloro-3-(pyridin-2-yl)phenyl)-N'-(2,2,3,3,3-pentafluoropropyl)cyclohexane-1,2-dicarboxamide . This specific stereoisomer is crucial for its biological activity.

Mechanism of Action

(1R,2R)-B13 functions as a direct antagonist of the Smoothened (Smo) receptor. In the canonical Hedgehog signaling pathway, the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) to its receptor Patched (PTCH) alleviates the inhibition of Smo. This allows Smo to transduce a signal that ultimately leads to the activation and nuclear translocation of the Gli family of transcription factors (Gli1, Gli2, and Gli3). Gli proteins then induce the expression of target genes that promote cell proliferation, survival, and differentiation.

(1R,2R)-B13 binds to the Smo protein, preventing its activation even in the presence of Hh ligands. This blockade of Smo leads to the suppression of the downstream signaling cascade, resulting in the inhibition of Gli1 expression and its nuclear entry. A key advantage of (1R,2R)-B13 is its ability to inhibit the drug-resistant SmoD473H mutant, a common mechanism of acquired resistance to other Smo inhibitors like Vismodegib.

Signaling Pathway Diagram

Caption: The Hedgehog signaling pathway and the inhibitory action of (1R,2R)-B13 on Smoothened.

Quantitative Biological Data

The anti-tumor activity of (1R,2R)-B13 has been quantified in various colorectal cancer cell lines. The following table summarizes the key inhibitory concentrations (IC50) obtained from MTT assays, which measure cell viability.

| Cell Line | (1R,2R)-B13 IC50 (μM) | Vismodegib IC50 (μM) |

| HCT116 | 0.87 ± 0.09 | 7.54 ± 0.68 |

| SW480 | 1.25 ± 0.13 | 9.32 ± 1.01 |

| LoVo | 2.11 ± 0.24 | 12.67 ± 1.35 |

Data presented as mean ± standard deviation.

These results demonstrate that (1R,2R)-B13 is significantly more potent than the FDA-approved Smo inhibitor, Vismodegib, in these colorectal cancer cell lines.

Key Experimental Protocols

This section provides an overview of the methodologies used to characterize the biological function of (1R,2R)-B13.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of (1R,2R)-B13 on colorectal cancer cells.

Protocol:

-

Seed colorectal cancer cells (e.g., HCT116, SW480, LoVo) in 96-well plates at a density of 5x103 cells/well and incubate for 24 hours.

-

Treat the cells with a serial dilution of (1R,2R)-B13 or a control compound (e.g., Vismodegib, DMSO) for 48 hours.

-

Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the supernatant and add 150 μL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the IC50 value by plotting the percentage of cell viability against the compound concentration.

BODIPY-Cyclopamine Competitive Binding Assay

Objective: To confirm the direct binding of (1R,2R)-B13 to the Smoothened receptor.

Protocol:

-

Transfect HEK293T cells with a plasmid expressing the human Smoothened receptor.

-

After 48 hours, harvest the cells and resuspend them in a binding buffer.

-

Incubate the cells with a fixed concentration of BODIPY-cyclopamine (a fluorescently labeled Smo antagonist) and varying concentrations of (1R,2R)-B13 for 2-4 hours at 37°C.

-

Wash the cells to remove unbound ligands.

-

Analyze the fluorescence intensity of the cells using flow cytometry or fluorescence microscopy.

-

A decrease in fluorescence intensity with increasing concentrations of (1R,2R)-B13 indicates competitive binding to Smo.

Gli1 Luciferase Reporter Assay

Objective: To measure the effect of (1R,2R)-B13 on the transcriptional activity of the Hedgehog pathway.

Protocol:

-

Co-transfect NIH3T3 or other suitable cells with a Gli-responsive firefly luciferase reporter plasmid and a constitutively expressed Renilla luciferase plasmid (for normalization).

-

After 24 hours, treat the cells with a Hedgehog pathway agonist (e.g., Shh-conditioned medium or SAG) in the presence or absence of varying concentrations of (1R,2R)-B13 for 24-30 hours.

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the relative Gli transcriptional activity.

Colorectal Cancer Xenograft Model

Objective: To evaluate the in vivo anti-tumor efficacy of (1R,2R)-B13.

Protocol:

-

Subcutaneously inject human colorectal cancer cells (e.g., HCT116) into the flank of immunodeficient mice (e.g., BALB/c nude mice).

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm3).

-

Randomize the mice into treatment groups (e.g., vehicle control, (1R,2R)-B13, Vismodegib).

-

Administer the treatments (e.g., via oral gavage) daily for a specified period (e.g., 2-3 weeks).

-

Measure the tumor volume and body weight of the mice regularly.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry).

Experimental Workflow Diagram

Caption: Workflow for the preclinical evaluation of (1R,2R)-B13.

Conclusion

(1R,2R)-B13 is a novel and highly potent Smoothened antagonist with significant potential for the treatment of colorectal cancer. Its robust in vitro and in vivo activity, coupled with its ability to overcome a clinically relevant resistance mutation, makes it a compelling candidate for further drug development. The detailed experimental protocols and data presented in this guide provide a solid foundation for researchers to build upon in their efforts to translate this promising compound into a clinical reality.

The Impact of D-NMAPPD on Sphingolipid Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-NMAPPD, a potent and specific inhibitor of acid ceramidase, has emerged as a significant pharmacological tool for investigating the intricate roles of sphingolipids in cellular processes. By blocking the degradation of ceramide, this compound induces its accumulation, leading to a cascade of downstream effects with profound implications for cell fate, particularly in the context of cancer biology. This technical guide provides an in-depth analysis of the effects of this compound on sphingolipid metabolism, presenting quantitative data, detailed experimental protocols, and a visual representation of the involved signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development exploring the therapeutic potential of targeting sphingolipid metabolism.

Introduction to Sphingolipid Metabolism and the Role of Acid Ceramidase

Sphingolipids are a class of lipids that play crucial roles not only as structural components of cell membranes but also as bioactive signaling molecules involved in regulating a variety of cellular processes, including proliferation, differentiation, and apoptosis.[1] At the heart of sphingolipid metabolism lies ceramide, a central molecule that can be metabolized through various pathways to generate other bioactive sphingolipids such as sphingosine and sphingosine-1-phosphate (S1P).[2] The balance between the levels of these sphingolipids, often referred to as the "sphingolipid rheostat," is critical in determining cell fate.[3]

Acid ceramidase (AC) is a lysosomal enzyme that catalyzes the hydrolysis of ceramide into sphingosine and a free fatty acid.[4] By degrading ceramide, AC plays a pivotal role in maintaining cellular sphingolipid homeostasis. Dysregulation of AC activity has been implicated in various diseases, including cancer, where its overexpression can contribute to therapeutic resistance by reducing pro-apoptotic ceramide levels.[5]

This compound: A Potent Inhibitor of Acid Ceramidase

This compound ((1R,2R)-N-(2-hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl)tetradecanamide), also known as (1R,2R)-B13, is a well-characterized inhibitor of acid ceramidase. Its inhibitory action leads to a significant increase in intracellular ceramide levels, thereby shifting the sphingolipid balance towards apoptosis.

Quantitative Data on this compound Activity

The efficacy of this compound has been quantified in various studies, demonstrating its potent inhibitory and cytotoxic effects.

| Parameter | Cell Line/System | Value | Reference |

| IC50 (Acid Ceramidase Inhibition) | In vitro | ~10 µM | |

| IC50 (Cytotoxicity) | HaCaT keratinocytes | ~7 µM | |

| HL60 cells | 1.5 µM | ||

| MCF7 cells | 14 µM | ||

| Ceramide Accumulation | A375, M186, Mel2A, M221 melanoma cells | Strong accumulation at 25 µM for 24h | |

| In Vivo Tumor Growth Reduction | SW403 and LoVo colon cancer mouse xenograft models | Significant reduction at 75 mg/kg |

Table 1: Quantitative Effects of this compound

Signaling Pathways Modulated by this compound-Induced Ceramide Accumulation

The accumulation of ceramide following the inhibition of acid ceramidase by this compound triggers a signaling cascade that culminates in apoptosis. A key event in this pathway is the release of cytochrome C from the mitochondria into the cytosol, which subsequently activates the caspase cascade.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound's effects on sphingolipid metabolism.

Cell Culture and this compound Treatment

Protocol:

-

Cell Culture: Culture cancer cell lines (e.g., SW403, LoVo, MCF-7) in their recommended growth medium supplemented with fetal bovine serum and antibiotics. Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Seed cells into appropriate culture vessels (e.g., 96-well plates for viability assays, larger flasks for lipid extraction) at a density that allows for logarithmic growth during the experiment.

-

This compound Preparation: Prepare a stock solution of this compound in a suitable solvent such as DMSO.

-

Treatment: The following day, replace the culture medium with fresh medium containing the desired concentration of this compound or vehicle control (DMSO).

-

Incubation: Incubate the cells for the specified duration of the experiment (e.g., 24, 48, or 72 hours).

-

Harvesting: After incubation, harvest the cells for downstream analysis.

Measurement of Acid Ceramidase Activity

Several methods are available to measure acid ceramidase activity, including fluorescence-based assays and those using radiolabeled substrates.

Fluorogenic Assay Protocol (adapted from):

-

Cell Lysis: Prepare cell lysates from control and this compound-treated cells in a suitable lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

Assay Reaction: In a 96-well plate, combine the cell lysate with a fluorogenic substrate for acid ceramidase (e.g., Rbm14-12) in an acidic buffer (pH 4.5).

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop Reaction: Terminate the reaction by adding a stop solution.

-

Fluorescence Measurement: Measure the fluorescence of the released product using a microplate reader at the appropriate excitation and emission wavelengths.

-

Calculation: Calculate the acid ceramidase activity, typically expressed as pmol or nmol of product formed per hour per mg of protein.

Quantification of Ceramide Levels by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate quantification of different ceramide species.

Protocol Outline (adapted from):

-

Lipid Extraction:

-

Harvest cells and wash with PBS.

-

Perform a lipid extraction using a solvent system such as chloroform:methanol.

-

Include an internal standard (e.g., a non-endogenous ceramide species) to correct for extraction efficiency and instrument variability.

-

-

Sample Preparation:

-

Dry the lipid extract under a stream of nitrogen.

-

Reconstitute the dried lipids in a solvent compatible with the LC-MS/MS system.

-

-

LC-MS/MS Analysis:

-

Inject the sample into an LC system coupled to a tandem mass spectrometer.

-

Separate the different ceramide species using a suitable chromatography column (e.g., C18).

-

Detect and quantify the individual ceramide species using multiple reaction monitoring (MRM) mode, based on their specific precursor and product ion transitions.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of ceramide standards.

-

Quantify the amount of each ceramide species in the samples by comparing their peak areas to the standard curve and normalizing to the internal standard and protein concentration.

-

Conclusion

This compound is a valuable tool for elucidating the roles of ceramide and acid ceramidase in cellular signaling and disease. Its ability to potently and specifically inhibit acid ceramidase allows for the controlled manipulation of intracellular ceramide levels, providing a powerful approach to study the downstream consequences of ceramide accumulation. The data and protocols presented in this guide offer a comprehensive resource for researchers aiming to investigate the effects of this compound on sphingolipid metabolism and explore its potential as a therapeutic agent, particularly in the field of oncology. Further research into the nuanced effects of this compound on different ceramide species and its impact on other cellular pathways will undoubtedly continue to expand our understanding of sphingolipid biology.

References

- 1. scbt.com [scbt.com]

- 2. An update on sphingosine-1-phosphate and other sphingolipid mediators - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characteristics of apoptosis induction in human breast cancer cells treated with a ceramidase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. apexbt.com [apexbt.com]

- 5. researchgate.net [researchgate.net]

The Role of D-Nmappd in Neuroblastoma Cell Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neuroblastoma, a pediatric cancer of the sympathetic nervous system, remains a clinical challenge, particularly in high-risk cases. Novel therapeutic strategies are urgently needed. This technical guide explores the role of D-Nmappd, a potent acid ceramidase inhibitor, in neuroblastoma cell signaling. By inhibiting acid ceramidase, this compound is hypothesized to increase intracellular levels of ceramide, a bioactive sphingolipid known to be a key regulator of cellular stress responses, including apoptosis. This guide details the inferred mechanism of action of this compound, focusing on its impact on the PI3K/Akt survival pathway and the intrinsic apoptotic cascade. We provide a compilation of quantitative data from related compounds to illustrate the potential efficacy of this compound, detailed experimental protocols for its investigation, and visualizations of the pertinent signaling pathways and workflows.

Introduction to this compound and its Target: Acid Ceramidase

This compound is a small molecule inhibitor of acid ceramidase (AC).[1] Acid ceramidase is a lysosomal enzyme that catalyzes the hydrolysis of ceramide into sphingosine and a free fatty acid. In many cancers, the upregulation of acid ceramidase leads to decreased intracellular ceramide levels, contributing to therapeutic resistance and cell survival. By inhibiting this enzyme, this compound is expected to induce the accumulation of ceramide, a pro-apoptotic lipid second messenger.[2]

The Central Role of Ceramide in Neuroblastoma Cell Fate

Ceramide is a critical signaling molecule involved in a variety of cellular processes, including the regulation of cell growth, differentiation, and apoptosis.[3] In the context of neuroblastoma, an increase in intracellular ceramide levels has been shown to trigger apoptotic cell death.[4] This is achieved through the modulation of key signaling pathways that govern cell survival and demise.

Inferred Signaling Pathways of this compound in Neuroblastoma

Based on its function as an acid ceramidase inhibitor, the signaling pathway of this compound in neuroblastoma can be inferred to be mediated by the accumulation of ceramide. This accumulation is hypothesized to impact two major signaling cascades: the PI3K/Akt survival pathway and the intrinsic apoptosis pathway.

Inhibition of the PI3K/Akt Survival Pathway

The PI3K/Akt pathway is a critical pro-survival signaling cascade that is often hyperactivated in cancer, including neuroblastoma.[5] Akt, a serine/threonine kinase, promotes cell survival by phosphorylating and inactivating several pro-apoptotic proteins. Ceramide has been shown to negatively regulate the PI3K/Akt pathway. The accumulation of ceramide, induced by this compound, is expected to lead to the dephosphorylation and inactivation of Akt, thereby sensitizing neuroblastoma cells to apoptosis.

Activation of the Intrinsic Apoptotic Pathway

The intrinsic pathway of apoptosis is controlled by the Bcl-2 family of proteins, which regulate the permeabilization of the mitochondrial outer membrane. An increased Bax/Bcl-2 ratio is a hallmark of apoptosis induction. Ceramide can directly and indirectly influence the localization and activity of Bcl-2 family proteins, leading to mitochondrial dysfunction, cytochrome c release, and subsequent activation of caspase-9 and the executioner caspase-3.

Quantitative Data on Ceramide-Inducing Agents in Cancer Cells

While direct quantitative data for this compound in neuroblastoma cell lines is not yet available in the public domain, the following tables summarize the effects of other acid ceramidase inhibitors and ceramide-inducing agents in various cancer cell lines, providing a strong rationale for the potential efficacy of this compound.

Table 1: IC50 Values of Acid Ceramidase Inhibitors in Various Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| B-13 | LNCaP | Prostate Cancer | ~10 | |

| B-13 | PC3 | Prostate Cancer | >10 | |

| Ceranib-2 | T-98G | Glioblastoma | 7 (24h), 0.9 (48h) | |

| W000113402_C12 | A375 (overexpressing ASAH1) | Melanoma | 32 | |

| Oxazolone Carboxamide (32a) | Human Acid Ceramidase (hAC) | (in vitro) | 0.337 |

Table 2: Effects of Ceramide-Inducing Agents on Neuroblastoma Cells

| Agent | Neuroblastoma Cell Line | Effect | Quantitative Measure | Reference |

| N-(4-hydroxyphenyl)retinamide (4-HPR) | SMS-LHN, CHLA-90 | Increased intracellular ceramide | Up to ~10-fold increase | |

| C2-ceramide | NB16 | Loss of cell viability | ~75% loss at 20 µM for 20h | |

| C2-ceramide | NB16 | Apoptosis | ~25% apoptotic cells | |

| C2-ceramide | SH-SY5Y | Decreased cell viability | ~60% decrease at 25 µM for 24h |

Experimental Protocols

To facilitate the investigation of this compound in neuroblastoma, this section provides detailed protocols for key experiments.

Neuroblastoma Cell Culture (SH-SY5Y)

The SH-SY5Y human neuroblastoma cell line is a commonly used model for studying neuroblastoma biology.

Materials:

-

SH-SY5Y cells

-

DMEM/F12 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids (NEAA), and 1% Penicillin-Streptomycin.

-

0.25% Trypsin-EDTA

-

Phosphate Buffered Saline (PBS)

-

T-75 cell culture flasks

-

Incubator (37°C, 5% CO2)

Protocol:

-

Thawing: Thaw cryopreserved SH-SY5Y cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete culture medium. Centrifuge at 200 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 10 mL of fresh medium. Transfer to a T-75 flask.

-

Maintenance: Culture cells at 37°C in a humidified atmosphere with 5% CO2. Change the medium every 2-3 days.

-

Passaging: When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer with PBS. Add 2-3 mL of 0.25% Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach. Neutralize the trypsin with 7-8 mL of complete medium and transfer the cell suspension to a 15 mL conical tube. Centrifuge at 200 x g for 5 minutes. Resuspend the cell pellet in fresh medium and re-plate at a 1:3 to 1:6 split ratio.

References

- 1. researchgate.net [researchgate.net]

- 2. Ceramide induces neuronal apoptosis through the caspase-9/caspase-3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Advances in determining signaling mechanisms of ceramide and role in disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ceramide-induced inhibition of Akt is mediated through protein kinase Czeta: implications for growth arrest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Potent inhibition of Acid ceramidase by novel B-13 analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

Structural and Functional Analysis of D-Nmappd: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Nmappd, also known as (1R,2R)-N-[(1R,2R)-2-hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl]-tetradecanamide or (1R,2R)-B13, is a potent and specific inhibitor of acid ceramidase (aCDase).[1][2] This enzyme plays a critical role in sphingolipid metabolism by hydrolyzing ceramide into sphingosine and a free fatty acid. By inhibiting aCDase, this compound leads to the intracellular accumulation of ceramide, a bioactive lipid second messenger implicated in a variety of cellular processes, most notably apoptosis.[2] This technical guide provides a comprehensive overview of the structural and functional aspects of this compound, including its physicochemical properties, mechanism of action, and its effects on key signaling pathways. Detailed protocols for relevant experimental analyses are also provided to facilitate further research and drug development efforts.

Structural Analysis of this compound

While a co-crystal structure of this compound bound to acid ceramidase is not publicly available, its chemical structure and the known architecture of the aCDase active site allow for a putative model of interaction.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Chemical Formula | C₂₃H₃₈N₂O₅ | [2] |

| Molecular Weight | 422.6 g/mol | [2] |

| Appearance | Crystalline solid | |

| Solubility | DMF: 10 mg/mlDMSO: 10 mg/mlEthanol: 20 mg/mlEthanol:PBS (pH 7.2) (1:2): 0.3 mg/ml | |

| Storage | -20°C | |

| Stability | ≥ 4 years at -20°C |

Putative Binding Interaction with Acid Ceramidase

The crystal structure of human acid ceramidase reveals a hydrophobic channel leading to the catalytic active site. It is hypothesized that this compound, being a ceramide analog, binds within this hydrophobic channel. The tetradecanamide tail of this compound likely occupies the same hydrophobic pocket as the fatty acid chain of ceramide. The polar head group, containing the hydroxymethyl and nitrophenyl groups, is positioned to interact with key residues in the active site, thereby blocking substrate access and inhibiting enzymatic activity.

Functional Analysis of this compound

The primary function of this compound is the inhibition of acid ceramidase, which has significant downstream consequences on cellular signaling, primarily through the accumulation of ceramide.

Inhibition of Acid Ceramidase

This compound is a potent inhibitor of acid ceramidase. The inhibition of this enzyme disrupts the normal catabolism of ceramide, leading to its accumulation within the cell.

Ceramide-Mediated Apoptosis Signaling Pathway

The accumulation of intracellular ceramide is a well-established trigger for apoptosis. This compound-induced ceramide accumulation activates a signaling cascade that culminates in programmed cell death. A simplified representation of this pathway is depicted below.

Modulation of NMDA Receptor Signaling

In addition to its role in apoptosis, this compound has been shown to regulate the properties of N-methyl-D-aspartate (NMDA) receptors by enhancing the endogenous production of ceramides. This suggests a potential role for this compound in modulating synaptic plasticity and neuronal function. The precise mechanism of this modulation is still under investigation, but it is thought to involve ceramide-induced alterations in the lipid environment of the neuronal membrane, which in turn affect NMDA receptor conformation and function.

Experimental Protocols

In Vitro Acid Ceramidase Inhibition Assay